6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid
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Overview
Description
6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid is a chemical compound with the molecular formula C12H16FNO4S It is characterized by the presence of a fluorophenyl group attached to a sulfonylamino hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-fluorobenzenesulfonyl chloride+hexanoic acidbase6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-methylphenyl)sulfonylamino]hexanoic Acid
- 6-[(4-chlorophenyl)sulfonylamino]hexanoic Acid
- 6-[(4-bromophenyl)sulfonylamino]hexanoic Acid
Uniqueness
6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its methyl, chloro, and bromo analogs.
Properties
IUPAC Name |
6-[(4-fluorophenyl)sulfonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c13-10-5-7-11(8-6-10)19(17,18)14-9-3-1-2-4-12(15)16/h5-8,14H,1-4,9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBGTGFJRBVVEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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